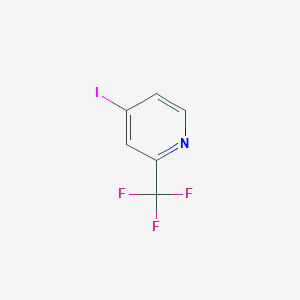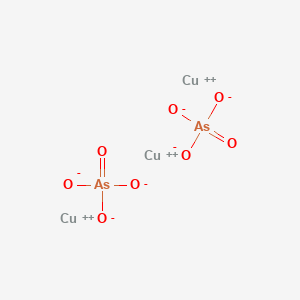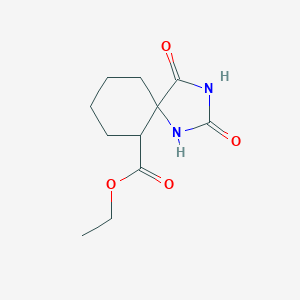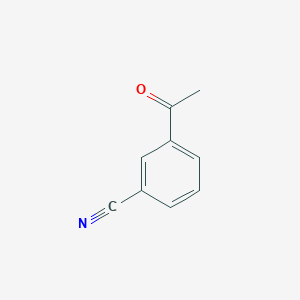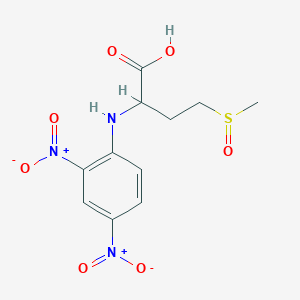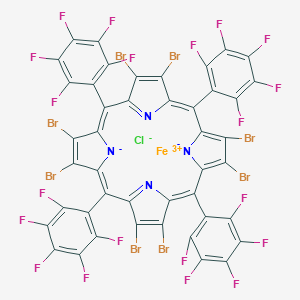
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III) is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as Fe(TPP)Br8, and it belongs to the family of porphyrin compounds, which are known for their biological and chemical properties.
Mechanism Of Action
The mechanism of action of Fe(TPP)Br8 is based on the generation of reactive oxygen species (ROS) upon exposure to light. ROS are highly reactive molecules that can damage cellular structures, leading to cell death. Fe(TPP)Br8 has been shown to generate ROS upon exposure to light, leading to the destruction of cancerous cells.
Biochemical And Physiological Effects
Fe(TPP)Br8 has been shown to have minimal toxicity in normal cells, making it a promising candidate for PDT. However, it has been shown to cause some side effects, such as skin photosensitivity and mild skin irritation. These side effects are generally mild and can be managed with proper precautions.
Advantages And Limitations For Lab Experiments
One of the primary advantages of Fe(TPP)Br8 is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, Fe(TPP)Br8 has been shown to be effective in killing cancer cells in vitro and in vivo, making it a promising candidate for PDT. However, Fe(TPP)Br8 has some limitations, such as its limited solubility in water and its relatively short half-life in vivo.
Future Directions
There are several future directions for the study of Fe(TPP)Br8. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of Fe(TPP)Br8 for the treatment of other diseases, such as bacterial infections. Additionally, the development of new delivery systems for Fe(TPP)Br8 could improve its efficacy and reduce its side effects. Finally, the investigation of the mechanism of action of Fe(TPP)Br8 could provide insights into the development of new photosensitizing agents for PDT.
Conclusion
In conclusion, Fe(TPP)Br8 is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been shown to be effective in killing cancer cells in vitro and in vivo, making it a promising candidate for PDT. However, further research is needed to fully understand the potential of Fe(TPP)Br8 and to develop more efficient delivery systems for its use in clinical settings.
Synthesis Methods
The synthesis of Fe(TPP)Br8 involves the reaction of iron(III) chloride with tetrakis(pentafluorophenyl)porphyrin in the presence of bromine. This reaction leads to the formation of the octabromo derivative of Fe(TPP)Br8. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Fe(TPP)Br8 has been extensively studied for its potential applications in various scientific fields. One of the primary applications of Fe(TPP)Br8 is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of photosensitizing agents, such as Fe(TPP)Br8, to induce cell death in cancerous cells. Fe(TPP)Br8 has been shown to be effective in killing cancer cells in vitro and in vivo.
properties
CAS RN |
131917-66-3 |
|---|---|
Product Name |
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III) |
Molecular Formula |
C44H2Br8ClF20FeN4 |
Molecular Weight |
1695 g/mol |
IUPAC Name |
iron(3+);2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C44Br8F20N4.ClH.Fe/c45-9-11(47)39-6(2-19(55)27(63)34(70)28(64)20(2)56)41-13(49)15(51)43(75-41)8(4-23(59)31(67)36(72)32(68)24(4)60)44-16(52)14(50)42(76-44)7(3-21(57)29(65)35(71)30(66)22(3)58)40-12(48)10(46)38(74-40)5(37(9)73-39)1-17(53)25(61)33(69)26(62)18(1)54;;/h;1H;/q-2;;+3/p-1 |
InChI Key |
YQQNFINAHBJVSN-UHFFFAOYSA-M |
SMILES |
C1(=C2C(=C(C(=C(C3=NC(=C(C4=C(C(=C([N-]4)C(=C5C(=C(C1=N5)Br)Br)C6=C(C(=C(C(=C6F)F)F)F)F)Br)Br)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3Br)Br)C8=C(C(=C(C(=C8F)F)F)F)F)[N-]2)Br)Br)C9=C(C(=C(C(=C9F)F)F)F)F.[Cl-].[Fe+3] |
Canonical SMILES |
C1(=C2C(=C(C(=C(C3=NC(=C(C4=C(C(=C([N-]4)C(=C5C(=C(C1=N5)Br)Br)C6=C(C(=C(C(=C6F)F)F)F)F)Br)Br)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3Br)Br)C8=C(C(=C(C(=C8F)F)F)F)F)[N-]2)Br)Br)C9=C(C(=C(C(=C9F)F)F)F)F.[Cl-].[Fe+3] |
synonyms |
2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III) Fe(TFPPBr(8))Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



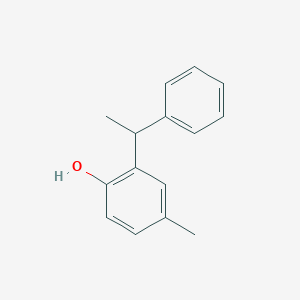
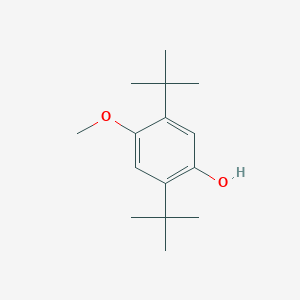
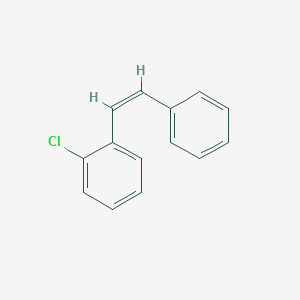
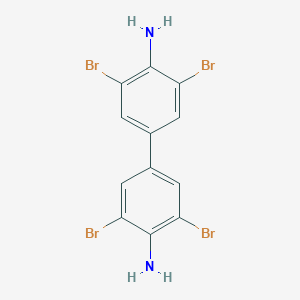

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)
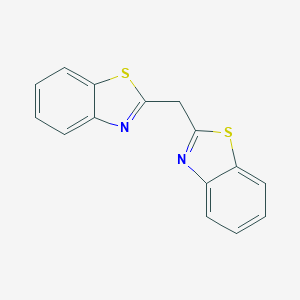
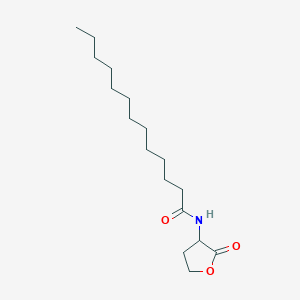
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)
